5-Acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(thiophen-2-YL)-1,4-dihydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(thiophen-2-YL)-1,4-dihydropyridine-3-carbonitrile is a complex heterocyclic compound. It features a dihydropyridine core, which is a common structural motif in many biologically active molecules. The presence of thiophene and dichlorophenyl groups adds to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(thiophen-2-YL)-1,4-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with a suitable nucleophile.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
The compound’s structure suggests potential pharmacological applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its stability and reactivity.
Mechanism of Action
The exact mechanism of action of 5-Acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(thiophen-2-YL)-1,4-dihydropyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The dihydropyridine core is known to interact with calcium channels, while the thiophene and dichlorophenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension.
Thiophene Derivatives: Compounds like tioconazole and sertaconazole, which contain the thiophene moiety and are used as antifungal agents.
Uniqueness
What sets 5-Acetyl-2-{[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(thiophen-2-YL)-1,4-dihydropyridine-3-carbonitrile apart is its combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of both thiophene and dichlorophenyl groups in a dihydropyridine scaffold is relatively uncommon and may offer novel therapeutic potentials.
Properties
IUPAC Name |
5-acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2S2/c1-11-19(12(2)26)20(18-4-3-7-28-18)15(9-24)21(25-11)29-10-17(27)14-8-13(22)5-6-16(14)23/h3-8,20,25H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWAOFSLMYBMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=C(C=CC(=C2)Cl)Cl)C#N)C3=CC=CS3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.